1-Boc-Isonipecotic acid hydrazide

Medicinal Chemistry Process Chemistry Analytical Development

Multi-step medicinal chemistry programs often stall when N-protecting groups lack orthogonal lability, forcing compromises in synthetic route design. 1-Boc-Isonipecotic acid hydrazide (CAS 187834-88-4) directly addresses this bottleneck. Its acid-labile Boc group enables selective piperidine nitrogen deprotection (TFA) while the hydrazide remains intact for subsequent coupling-functionality absent in N-acetyl or N-sulfonyl analogs. • Orthogonal Boc deprotection preserves hydrazide reactivity across multi-step sequences, reducing failed reactions. • CNS-favorable parameters (cLogP 1.65, PSA 84.66 Ų) align with blood-brain barrier criteria, accelerating neurological lead discovery. • Consistent solid form (mp 104-106 °C) at ≥98% purity ensures reproducible weighing, simplified purification, and predictable scale-up outcomes.

Molecular Formula C11H21N3O3
Molecular Weight 243.3 g/mol
CAS No. 187834-88-4
Cat. No. B060322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-Isonipecotic acid hydrazide
CAS187834-88-4
Molecular FormulaC11H21N3O3
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN
InChIInChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
InChIKeyJLIKTOWFNQDEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-Isonipecotic Acid Hydrazide Overview


1-Boc-Isonipecotic acid hydrazide (CAS 187834-88-4), also referred to as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a protected heterocyclic building block featuring a piperidine core with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a reactive hydrazide moiety at the 4-position . Its molecular formula is C₁₁H₂₁N₃O₃ (MW 243.3 g/mol), with a typical melting point of 104–106 °C and a predicted boiling point of approximately 409 °C . As an intermediate, it is primarily employed in the synthesis of protease inhibitors, kinase inhibitors, and other bioactive small molecules where the piperidine scaffold imparts favorable conformational and pharmacokinetic properties .

Acid-labile Boc protection enables orthogonal deprotection in multi-step synthesis.
Piperidine-hydrazide scaffold for protease and kinase inhibitor library expansion.
Solid, moderate melting profile supports straightforward handling and purification.

1-Boc-Isonipecotic Acid Hydrazide: Substitution Risks


While piperidine-4-carboxylic acid hydrazides share a common core, the presence and nature of the N-protecting group critically dictate both synthetic utility and downstream biological performance. The Boc group on 1-Boc-isonipecotic acid hydrazide serves as an acid-labile orthogonal protecting group that enables selective deprotection under mild acidic conditions without disturbing other sensitive functionalities [1]. In contrast, analogs bearing acetyl, methanesulfonyl, or arylsulfonyl N-substituents lack this orthogonal lability, limiting their use in multi-step synthetic sequences where selective deprotection is required [2]. Furthermore, the specific N-protecting group influences the compound‘s physical properties—such as melting point and solubility—which directly affect its handling and purification during scale-up . Substituting a different N-protected hydrazide without verifying the impact on synthetic compatibility and physicochemical properties can lead to failed reactions or inconsistent biological results. The evidence below quantifies these differences to guide selection and procurement.

Target (Boc)
Acid-labile; removed under mild TFA/HCl conditions
Acetyl analog
Base-labile; may not tolerate acid-sensitive steps
Target (Boc)
Melting point ~104–106°C; predictable crystallization
Acetyl analog
Higher melting range (~124–126°C); purification profile may differ
Switching N-protecting group alters deprotection orthogonality and physical properties; verify synthetic compatibility and handling before substitution.

1-Boc-Isonipecotic Acid Hydrazide: Quantitative Evidence


Lower Melting Point vs. Acetyl Analog

The Boc-protected hydrazide (1-Boc-isonipecotic acid hydrazide) exhibits a melting point of 104–106°C . In contrast, the N-acetyl analog (1-acetyl-piperidine-4-carboxylic acid hydrazide) melts at a significantly higher range of 124–126°C [1]. The lower melting point of the Boc derivative is consistent with its classification as a solid at ambient temperature with predictable crystallization behavior, which facilitates purification by recrystallization and reduces the risk of thermal degradation during handling .

Melting point
Reported
104–106°C vs. 124–126°C (acetyl analog)
Lower melting point supports easier recrystallization handling
Class-level inference; vendor datasheets
Medicinal Chemistry Process Chemistry Analytical Development

Orthogonal Boc Deprotection Advantage

The Boc group on 1-Boc-isonipecotic acid hydrazide is labile to acidic conditions (e.g., TFA, HCl) but stable to nucleophiles and bases [1]. In contrast, the N-acetyl group is stable to acid but requires strong base or enzymatic cleavage, while the N-methanesulfonyl group is generally stable under both acidic and basic conditions [2]. This orthogonal lability allows the Boc-protected hydrazide to be deprotected selectively in the presence of other acid-sensitive or base-sensitive protecting groups, a critical advantage in complex synthetic sequences .

Protecting group lability
Class-level
Boc: acid-labile; Acetyl: base-labile; Methanesulfonyl: generally stable
Orthogonal selectivity enables sequential deprotection
Review in Greene's Protective Groups
Solid-Phase Peptide Synthesis Protecting Group Strategy Multi-Step Synthesis

CNS Drug-Likeness Advantage

Calculated physicochemical properties for 1-Boc-isonipecotic acid hydrazide include a LogP of 1.65 and a polar surface area (PSA) of 84.7 Ų . In comparison, the N-methanesulfonyl analog (1-methanesulfonyl-piperidine-4-carboxylic acid hydrazide) has a higher predicted density of 1.36 g/cm³ and likely increased polarity due to the sulfonyl group, which can reduce blood-brain barrier permeability . The Boc derivative‘s moderate LogP falls within the optimal range for CNS penetration (LogP 1–3), while its PSA remains below the typical threshold of 90 Ų for good brain exposure [1]. These properties make the Boc-protected hydrazide a more attractive building block for CNS-targeted compounds.

CNS drug-likeness
Predicted
LogP 1.65 · PSA 84.7 Ų
Calculated profile within typical CNS-permeant range
Class-level inference; computational prediction
CNS Drug Discovery Medicinal Chemistry ADME Prediction

Commercial Purity Supports Reproducibility

1-Boc-isonipecotic acid hydrazide is commercially available from multiple vendors with minimum purities of 95–98% (HPLC) [1]. This high purity reduces the need for additional purification steps before use. In contrast, less common N-substituted analogs (e.g., 1-(4-ethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid hydrazide) are often available only at lower purities or as custom synthesis items, introducing variability and potential delays . Consistent purity is essential for reproducible biological assays and reliable synthetic outcomes.

Commercial purity
Supporting evidence
≥95–98% (multiple suppliers) vs. often ≤95% for specialized analogs
Higher and more consistent purity reduces downstream purification
Supplier-reported data; lot-specific verification advised
Chemical Sourcing Process Development Quality Control

1-Boc-Isonipecotic Acid Hydrazide: Application Scenarios


Orthogonal Deprotection in Solid-Phase Synthesis

The acid-labile Boc group of 1-Boc-isonipecotic acid hydrazide permits selective deprotection under mild acidic conditions (e.g., TFA), while the hydrazide moiety remains intact for subsequent coupling reactions . This orthogonal lability is essential for solid-phase peptide synthesis and other multi-step sequences where multiple protecting groups must be removed sequentially. Procuring this building block enables chemists to design synthetic routes that incorporate piperidine-hydrazide motifs without compromising other acid- or base-sensitive functionalities .

Brain-Penetrant Small Molecules for CNS Drug Discovery

The calculated LogP of 1.65 and PSA of 84.66 Ų for 1-Boc-isonipecotic acid hydrazide align with established parameters for blood-brain barrier penetration (LogP 1–3, PSA <90 Ų) . Incorporating this building block into early-stage medicinal chemistry efforts increases the probability of achieving CNS-active lead compounds. Researchers focused on neurological or psychiatric indications should prioritize this protected hydrazide over more polar N-sulfonyl analogs .

Process Scale-Up with Consistent Purity and Handling

1-Boc-isonipecotic acid hydrazide is commercially available at consistently high purities (≥95–98%) from multiple suppliers . Its moderate melting point (104–106°C) and solid physical form facilitate weighing, transfer, and storage under standard laboratory conditions . For process chemists scaling up synthetic routes, these attributes translate to reduced purification burden, lower variability between batches, and more predictable reaction outcomes compared to less common analogs requiring custom synthesis .

Protease and Kinase Inhibitor Scaffold Diversification

The hydrazide functionality of 1-Boc-isonipecotic acid hydrazide serves as a versatile handle for generating hydrazone and heterocyclic libraries (e.g., pyrazoles, thiadiazoles) that are prevalent in protease and kinase inhibitor programs . The piperidine core, when deprotected, can be further functionalized to optimize target binding and pharmacokinetics. This building block is therefore a strategic starting point for medicinal chemists seeking to explore piperidine-based inhibitor chemotypes .

Application
Selection Property
Validation Focus
Orthogonal deprotection in solid-phase synthesis
Acid-labile Boc group
Selective deprotection without disturbing other protecting groups
CNS-targeted compound research
Predicted LogP and PSA profile
Blood-brain barrier permeability prediction review
Multi-step synthesis scale-up
Consistent commercial purity and solid form
Lot-to-lot reproducibility and handling review
Protease/kinase inhibitor library expansion
Hydrazide versatile reactivity
Hydrazone/heterocycle derivative formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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